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molecular formula C11H8N2S B074196 Naphtho[2,1-d]thiazol-2-ylamine CAS No. 1203-55-0

Naphtho[2,1-d]thiazol-2-ylamine

Cat. No. B074196
M. Wt: 200.26 g/mol
InChI Key: LYVQRUORYRZNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04652561

Procedure details

To a solution of 30.0 g sodium hydroxide in 30 mL of water and 140 mL of ethylene glycol was added 18.0 g of 2-aminobenzo[g]benzothiazole. The mixture was heated at reflux under nitrogen for 20 hours and diluted with 80 mL of water. After cooling, the mixture was filtered, then the filtrate was chilled in an ice-bath and neutralized with acetic acid. The aqueous suspension was extracted with ether (3×200 mL) and the combined extracts were dried (magnesium sulfate). Removal of the solvent gave the product to which heptane (3×150 mL) was added and the solvent was removed under reduced pressure. (This step removed traces of acetic acid). The yield of the 2-aminonaphthalene-1-thiol was 15.4 g (97%), mp 108°-110°. A sample of this compound was recrystallized from ethanol, mp 109°-110°. This compound is sensitive to air and therefore was used immediately in the next step of the synthetic scheme.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].NC1[S:5][C:6]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[CH:10]=[CH:9][C:7]=2[N:8]=1>O.C(O)CO>[NH2:8][C:7]1[CH:9]=[CH:10][C:11]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:6]=1[SH:5] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC1=C2C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
140 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was chilled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with ether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave the product to which heptane (3×150 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
(This step removed traces of acetic acid)
CUSTOM
Type
CUSTOM
Details
A sample of this compound was recrystallized from ethanol, mp 109°-110°

Outcomes

Product
Name
Type
Smiles
NC1=C(C2=CC=CC=C2C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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